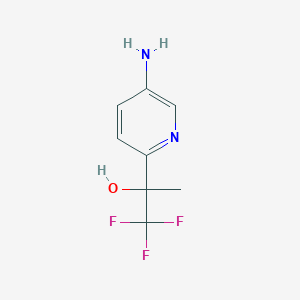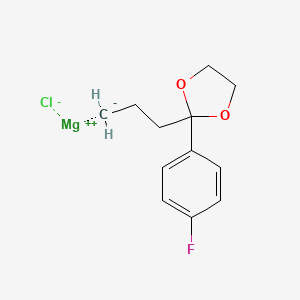
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperidine ring with a tetrahydropyrimidine core, making it a versatile candidate for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2,4-dioxo-1-(piperidin-3-ylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c15-9-8(10(16)17)6-14(11(18)13-9)5-7-2-1-3-12-4-7/h6-7,12H,1-5H2,(H,16,17)(H,13,15,18) |
InChI Key |
OAYDIGSJJUXKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate](/img/structure/B14883760.png)
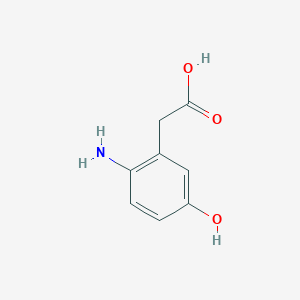
![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)
![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)

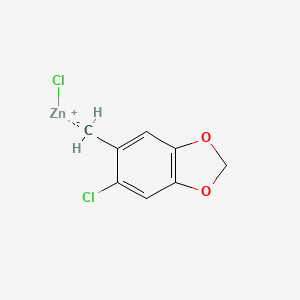
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
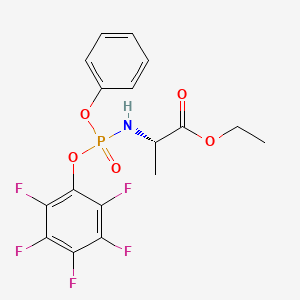
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
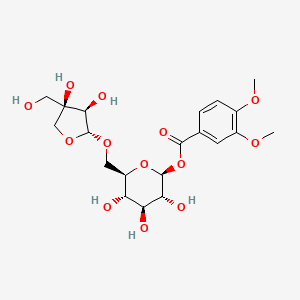
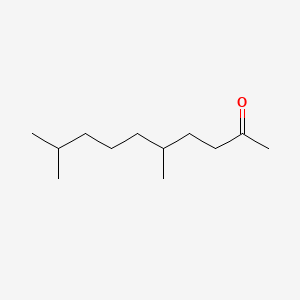
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
